molecular formula C12H16N2O3S B2866438 N1-((tetrahydrofuran-2-yl)methyl)-N2-(thiophen-3-ylmethyl)oxalamide CAS No. 1251638-93-3

N1-((tetrahydrofuran-2-yl)methyl)-N2-(thiophen-3-ylmethyl)oxalamide

Cat. No.: B2866438
CAS No.: 1251638-93-3
M. Wt: 268.33
InChI Key: YCLGEYPBBTVJKU-UHFFFAOYSA-N
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Description

N1-((tetrahydrofuran-2-yl)methyl)-N2-(thiophen-3-ylmethyl)oxalamide is a chemical compound characterized by its unique structure, which includes a tetrahydrofuran ring and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-((tetrahydrofuran-2-yl)methyl)-N2-(thiophen-3-ylmethyl)oxalamide typically involves the reaction of tetrahydrofuran-2-ylmethylamine with thiophen-3-ylmethylamine under specific conditions. The reaction is often carried out in the presence of a coupling agent, such as carbodiimide, to facilitate the formation of the oxalamide bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N1-((tetrahydrofuran-2-yl)methyl)-N2-(thiophen-3-ylmethyl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, N1-((tetrahydrofuran-2-yl)methyl)-N2-(thiophen-3-ylmethyl)oxalamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities, such as antioxidant, antibacterial, and antitumor properties. It may also serve as a ligand for various biological targets.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. It may be used in the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and pharmaceuticals.

Mechanism of Action

The mechanism by which N1-((tetrahydrofuran-2-yl)methyl)-N2-(thiophen-3-ylmethyl)oxalamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N1-((tetrahydrofuran-2-yl)methyl)-N2-(phenylmethyl)oxalamide

  • N1-((tetrahydrofuran-2-yl)methyl)-N2-(benzyl)oxalamide

  • N1-((tetrahydrofuran-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide

Uniqueness: N1-((tetrahydrofuran-2-yl)methyl)-N2-(thiophen-3-ylmethyl)oxalamide stands out due to its incorporation of the thiophene ring, which imparts unique chemical and biological properties compared to its analogs. This structural difference can lead to variations in reactivity, stability, and biological activity.

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-N'-(thiophen-3-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c15-11(13-6-9-3-5-18-8-9)12(16)14-7-10-2-1-4-17-10/h3,5,8,10H,1-2,4,6-7H2,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCLGEYPBBTVJKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C(=O)NCC2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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